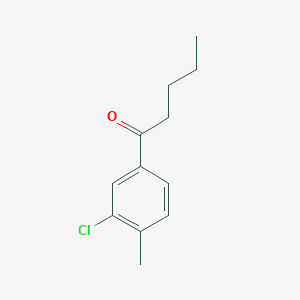

1-(3-Chloro-4-methylphenyl)pentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloro-4-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H15ClO. It is a member of the synthetic cathinone family, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzoyl chloride and pentan-1-one as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloro-4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

1-(3-Chloro-4-methylphenyl)pentan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, contributing to the development of new compounds with tailored properties.

Biology

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary investigations suggest potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : There is emerging evidence that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.

The mechanisms underlying these activities often involve interactions with enzymes and receptors, modulating their functions through specific binding interactions.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. Its unique structure allows for the design of novel drugs aimed at specific targets within biological systems. Research into its pharmacokinetics and safety profile is ongoing.

Industry

This compound finds applications in the manufacturing of specialty chemicals and materials. Its properties make it suitable for use in producing polymers, resins, and other industrial products where specific chemical characteristics are required.

Case Study 1: Antimicrobial Efficacy

A comparative study examined the antimicrobial properties of chlorinated phenyl ketones, including this compound. The results indicated that the presence of chlorine significantly enhances microbial inhibition compared to non-chlorinated analogs, suggesting a structural basis for its efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated that treatment reduced levels of TNF-alpha in LPS-stimulated macrophages. This finding supports its potential application in treating conditions characterized by chronic inflammation.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects .

Comparación Con Compuestos Similares

4-Chloro-α-PVP: 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one.

4-MDMC: 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one.

4F-3-Methyl-α-PVP: 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.

Comparison: 1-(3-Chloro-4-methylphenyl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and potency, making it a compound of interest for further research .

Actividad Biológica

1-(3-Chloro-4-methylphenyl)pentan-1-one, also known as a ketone derivative, has garnered attention for its potential biological activities. This compound features a chloro and a methyl group on a phenyl ring, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15ClO

- Molecular Weight : 222.70 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure includes a pentanone chain linked to a chlorinated phenyl group, which plays a significant role in its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that chlorinated phenyl ketones can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.

2. Anti-inflammatory Properties

Compounds in this class have been investigated for their anti-inflammatory effects. In vitro studies have shown that they can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are valuable in cosmetic applications for skin lightening and treating pigmentation disorders.

The mechanism of action of this compound is hypothesized to involve:

- Enzyme Interaction : The chloro substituent may enhance binding affinity to target enzymes.

- Receptor Modulation : The compound could interact with various receptors, modulating signaling pathways involved in inflammation and microbial defense.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of chlorinated phenyl ketones. The results showed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating potential efficacy for this compound against bacterial infections .

Case Study 2: Anti-inflammatory Activity

Research published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various phenyl ketones. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting that this compound could be explored further for its therapeutic potential in inflammatory diseases .

Data Tables

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCPURQQZKXFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.